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D-Homoanalog of Triamcinolone

Cat. No.: B13445121
M. Wt: 394.4 g/mol
InChI Key: XQACSSSOGGHLBA-WTNVDEMLSA-N
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Description

Contextualization of Steroid Analogs in Contemporary Chemical Biology Research

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. britannica.com They play crucial roles in a vast array of biological processes, including metabolism, inflammation, and sexual development. britannica.comatsjournals.org The chemical biology of steroids involves the synthesis and biological evaluation of modified steroid structures to understand their structure-activity relationships (SAR). researchgate.netsci-hub.se These synthetic analogs can exhibit enhanced potency, altered receptor selectivity, or novel biological activities not present in the parent compound. sci-hub.searkat-usa.org The insights gained from studying these analogs are instrumental in the development of new drugs with improved therapeutic profiles. upol.cznih.gov

Rationale for Investigating D-Homoanalogs within the Glucocorticoid Class

Glucocorticoids, a class of steroid hormones, are widely used for their potent anti-inflammatory and immunosuppressive effects. atsjournals.orgahajournals.org However, their clinical use is often limited by side effects. This has driven the search for new analogs with a better separation of desired anti-inflammatory actions from unwanted metabolic effects. sci-hub.senih.gov The modification of the D-ring of the steroid nucleus, specifically its expansion from a five-membered to a six-membered ring to form a D-homoanalog, represents a significant structural alteration. arkat-usa.org Investigating D-homoanalogs of glucocorticoids like triamcinolone (B434) is driven by the hypothesis that this structural change can modulate the interaction with the glucocorticoid receptor (GR) and other biological targets, potentially leading to compounds with improved therapeutic indices. dshs-koeln.denih.gov

Overview of Structural Modifications and Their Significance in Steroid Research

The biological activity of a steroid is exquisitely sensitive to its three-dimensional structure. uomustansiriyah.edu.iq Key structural modifications that have been explored in steroid research include:

Substitution at various positions: The introduction of functional groups such as fluorine, methyl, or hydroxyl groups can dramatically alter a steroid's biological activity. sci-hub.seuomustansiriyah.edu.iq For instance, the 9α-fluoro group in triamcinolone significantly enhances its glucocorticoid activity. uomustansiriyah.edu.iqnih.gov

Introduction of double bonds: The presence of double bonds, as seen in the A-ring of many synthetic corticosteroids, can increase anti-inflammatory potency. sci-hub.se

These modifications are crucial for fine-tuning the pharmacological properties of steroids, including their receptor affinity, metabolic stability, and tissue selectivity. nih.govuomustansiriyah.edu.iq

Historical Development and Current Status of D-Homo-Steroid Chemistry

The synthesis of D-homo-steroids has been a subject of interest for several decades. arkat-usa.org Early methods often involved rearrangement reactions of existing steroids. arkat-usa.org More recent developments have focused on more controlled and efficient synthetic routes, allowing for the preparation of a wider variety of D-homoanalogs. arkat-usa.orgresearchgate.net While naturally occurring D-homosteroids are known, the majority of research has centered on synthetic derivatives. arkat-usa.org The current status of D-homo-steroid chemistry is characterized by an ongoing effort to synthesize novel compounds and evaluate their biological activities, with the aim of discovering new therapeutic leads. arkat-usa.orgresearchgate.net

Detailed Research Findings: The D-Homoanalog of Triamcinolone

The this compound is a synthetic steroid derivative where the five-membered D-ring of triamcinolone has been expanded to a six-membered ring. This structural modification can lead to changes in its biological activity.

Synthesis and Chemical Properties

The synthesis of D-homoanalogs of corticosteroids like triamcinolone can be achieved through various chemical transformations. One common approach involves the rearrangement of the parent steroid under specific reaction conditions. dshs-koeln.de For instance, the D-ring expansion of a 17-hydroxy-20-keto steroid can be catalyzed by both base and Lewis acids. dshs-koeln.de Triamcinolone itself has been shown to undergo rearrangement in certain organic solvents. dshs-koeln.de

Table 1: Chemical and Physical Properties of the this compound

Property Value
CAS Number 130063-07-9 simsonpharma.comsimsonpharma.com
Molecular Formula C21H27FO6 simsonpharma.comsimsonpharma.com
Molecular Weight 394.43 g/mol simsonpharma.comsimsonpharma.com

| Synonyms | (2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-Fluoro-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-1,8(2H,4bH)-chrysenedione simsonpharma.com |

Biological Activity and Structure-Activity Relationships

The biological activity of the this compound is of significant interest. While specific data for this particular compound is limited in publicly available literature, general principles of D-homo steroid activity can be applied. The expansion of the D-ring can alter the conformation of the steroid, which in turn affects its binding to the glucocorticoid receptor. nih.gov Studies on other D-homo steroids have shown a range of biological effects, including both agonist and antagonist activities at various steroid receptors. nih.gov

Table 2: Comparison of Structural Features and Their Known Effects on Glucocorticoid Activity

Structural Feature Effect on Glucocorticoid Activity Present in Triamcinolone Modification in D-Homoanalog
9α-Fluoro Group Enhances activity uomustansiriyah.edu.iq Yes nih.gov Yes
Δ1-Double Bond Increases anti-inflammatory potency sci-hub.se Yes nih.gov Yes
16α-Hydroxyl Group Reduces mineralocorticoid activity uomustansiriyah.edu.iq Yes nih.gov Yes

| Five-membered D-ring | Standard for glucocorticoids | Yes nih.gov | Expanded to a six-membered ring |

The modification of the D-ring is the defining characteristic of the this compound. The consequences of this change on receptor binding affinity and subsequent downstream signaling pathways would require specific experimental evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27FO6 B13445121 D-Homoanalog of Triamcinolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27FO6

Molecular Weight

394.4 g/mol

IUPAC Name

(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione

InChI

InChI=1S/C21H27FO6/c1-18-9-16(26)21(22)13(4-3-11-7-12(24)5-6-19(11,21)2)14(18)8-15(25)20(28,10-23)17(18)27/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20+,21-/m0/s1

InChI Key

XQACSSSOGGHLBA-WTNVDEMLSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC(C(C2=O)(CO)O)O)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

Nomenclature and Advanced Structural Characterization of D Homoanalog of Triamcinolone

Systematic Nomenclature and IUPAC Conventions for D-Homosteroids

The nomenclature of modified steroids, including those with expanded rings, is governed by rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgiupac.org The expansion of a steroidal ring by the insertion of a single methylene (B1212753) (-CH2-) group is denoted by the prefix "homo-". acdlabs.comqmul.ac.ukbritannica.com

Key aspects of the IUPAC nomenclature for D-homosteroids include:

Prefix Application: The prefix "homo" is preceded by an italicized capital letter that designates the ring that has been expanded. For the D-homoanalog of triamcinolone (B434), this is indicated as "D-homo". acdlabs.com

Numbering Convention: When a ring is expanded, a letter is added to the highest number of that ring (excluding bridgehead atoms). In the case of the D-ring, the inserted carbon atom is typically designated "17a," and it follows C-17 in the numbering sequence. acdlabs.com The original steroid numbering for all other atoms is retained to maintain a clear structural relationship to the parent compound. iupac.org

Full Systematic Name: The systematic name is constructed by applying these prefixes to the stem name of the parent steroid. For the D-homoanalog of triamcinolone, the IUPAC name is (2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione. lgcstandards.com A semi-systematic name based on the parent steroid would be 9-fluoro-11β,16α,17α-trihydroxy-17-(hydroxymethyl)-D-homo-pregna-1,4-diene-3,20-dione, although the precise naming can vary depending on the exact position of the inserted methylene group and resulting functional group placement.

Table 1: IUPAC Nomenclature Rules for D-Homosteroids
Nomenclature RuleDescriptionExample Application
Ring Expansion PrefixThe prefix "homo-" indicates the addition of one methylene group to a ring. For two groups, "dihomo-" is used. acdlabs.comD-homo-5α-androstane
Ring DesignationAn italicized capital letter preceding "homo" specifies the expanded ring. acdlabs.comD-homo
Numbering of Inserted AtomA letter suffix (a, b, etc.) is added to the highest non-bridgehead atom number in the expanded ring to denote the new atom. acdlabs.comqmul.ac.ukC-17a
Order of PrefixesThe "homo" prefix is placed before the steroid stem name but after substituent prefixes. qmul.ac.uk3-Hydroxy-D-homo-estra-1,3,5(10)-trien-17b-one

Detailed Structural Relationship to the Parent Triamcinolone Skeleton

Triamcinolone is a synthetic glucocorticoid belonging to the pregnane (B1235032) class of steroids. drugbank.com Its core structure is a cyclopenta[a]phenanthrene nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D). britannica.com The parent triamcinolone molecule is characterized by specific substitutions that confer its biological activity, including a fluorine atom at the 9α position and hydroxyl groups at 11β, 16α, 17α, and 21. drugbank.comnih.gov

The this compound differs from the parent compound in one fundamental aspect: the constitution of the D-ring. The five-membered cyclopentane (B165970) D-ring of triamcinolone is expanded into a six-membered cyclohexane (B81311) ring in the D-homoanalog. This transformation involves the formal insertion of a methylene group into the D-ring, increasing the total number of atoms in the ring from five to six. This alteration changes the parent skeleton from a pregnane to a D-homopregnane framework. All other structural features of triamcinolone, including the A, B, and C rings, the fluorine substituent, and the various hydroxyl groups, are retained in the D-homoanalog.

Table 2: Structural Comparison of Triamcinolone and its D-Homoanalog
Structural FeatureTriamcinoloneThis compound
Core SkeletonPregnane (C21)D-Homopregnane
Ring D StructureFive-membered ring (cyclopentane)Six-membered ring (cyclohexane)
Molecular FormulaC21H27FO6 drugbank.comC21H27FO6 lgcstandards.com
Molecular Weight394.43 g/mol drugbank.com394.43 g/mol lgcstandards.com
Key Substituents9α-Fluoro; 11β, 16α, 17α, 21-Hydroxyl groups; Δ1,4-diene-3-one

Stereochemical and Conformational Analysis of the Expanded D-Ring

The expansion of the D-ring has profound implications for the molecule's three-dimensional structure. The stereochemistry of the parent triamcinolone is well-defined, with multiple chiral centers that dictate its specific shape. slideshare.net The crucial C/D ring junction in natural steroids is typically trans-fused. slideshare.net

In a standard steroid, the five-membered D-ring is conformationally restricted, often adopting envelope or half-chair puckers. nih.govacs.org The introduction of an additional carbon atom to form a six-membered D-ring allows for greater conformational flexibility. This new six-membered ring can, in principle, adopt several conformations, including the stable chair form, as well as higher-energy boat and twist-boat forms. slideshare.net

The actual preferred conformation of the expanded D-ring is heavily influenced by the trans-fusion to the C-ring and the steric interactions of its substituents. The rigid trans-junction with the C-ring would likely force the D-ring into a somewhat distorted chair conformation to minimize steric strain with the rest of the steroid nucleus. This conformational shift alters the spatial orientation of substituents attached to the D-ring, which can in turn influence receptor binding and biological activity. The original stereocenters of the triamcinolone skeleton (at positions C-8, C-9, C-10, C-11, C-13, C-14, and C-16) are preserved during the synthesis of the D-homoanalog, but their relative spatial relationships may be subtly adjusted due to the new D-ring conformation.

Elucidation of Isomeric Forms and Diastereomeric Relationships in D-Homo-Steroid Frameworks

The generation of a D-homo-steroid framework can introduce new isomeric possibilities. arkat-usa.org Isomers are molecules that have the same molecular formula but different arrangements of atoms. masterorganicchemistry.com They can be broadly classified as constitutional isomers or stereoisomers.

Constitutional Isomers: These isomers differ in their connectivity. masterorganicchemistry.com In the synthesis of D-homosteroids, constitutional isomerism can arise depending on where the additional methylene group is inserted into the D-ring. For example, the Tiffeneau rearrangement, a classic method for D-ring expansion, can result in a mixture of regioisomeric ketones, such as a D-homo-17a-one and a D-homo-17-one. arkat-usa.org Each of these would be a distinct constitutional isomer with different chemical properties.

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional orientation of their atoms. youtube.com Stereoisomers are further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

Enantiomers: Since triamcinolone is a chiral molecule (lacking a plane of symmetry), it has a non-superimposable mirror image, its enantiomer. Likewise, the this compound is chiral and will have a corresponding enantiomer.

Diastereomers: The triamcinolone molecule has numerous stereocenters. The specific this compound discussed here is one specific diastereomer. Other diastereomers are theoretically possible if the configuration at any of these chiral centers were to be inverted. For instance, altering the stereochemistry at C-16 from α to β would produce a diastereomer of the D-homoanalog. The D-homo-steroid framework, therefore, exists within a large family of potential stereoisomers, though chemical synthesis is typically designed to produce a single, specific diastereomer derived from the parent steroid. nih.gov

Synthetic Methodologies and Reaction Pathways for D Homoanalogs

Strategies for D-Ring Expansion in Steroidal Systems

The conversion of the five-membered D-ring of a steroid into a six-membered ring is a cornerstone of D-homosteroid synthesis. arkat-usa.org This transformation can be achieved through several strategic approaches, each with its own set of advantages and challenges. The primary methods involve rearrangements, such as the Tiffeneau and Beckmann rearrangements, as well as radical and anionic rearrangement pathways. arkat-usa.orgmdpi.com Other strategies include fragmentation of the existing ring followed by cyclization to form the expanded ring. arkat-usa.org While these methods offer a direct route to D-homoanalogs, they can sometimes suffer from low selectivity and may require multiple synthetic steps. arkat-usa.org

Beckmann Rearrangement Applications in D-Homo-Steroid Synthesis

The Beckmann rearrangement is a well-established and frequently utilized method for the expansion of the D-ring in steroid synthesis. researchgate.netniscpr.res.in This reaction typically involves the treatment of a 17-keto steroid oxime with an acidic reagent to induce a rearrangement, resulting in the formation of a D-homo lactam (an amide within the ring). niscpr.res.innih.gov The regioselectivity of the rearrangement, which determines which of the two α-carbons migrates, is a critical factor. d-nb.info In many cases, the rearrangement of 17-keto steroid oximes preferentially yields the 17a-aza-D-homosteroid lactam. niscpr.res.in The choice of reagent and reaction conditions can influence the outcome and yield of the rearrangement. koreascience.kr For instance, the use of thionyl chloride in dioxane is a common condition for effecting this transformation. niscpr.res.in

The versatility of the Beckmann rearrangement is demonstrated by its application in the synthesis of various D-homoandrostane derivatives. researchgate.netnih.gov For example, it has been used to synthesize D-homo derivatives from tigogenin, a steroidal sapogenin. researchgate.net However, the presence of other functional groups in the steroid molecule can sometimes interfere with the rearrangement, necessitating protective group strategies to achieve the desired transformation. nih.gov

Radical and Anionic Rearrangement Approaches for D-Ring Expansion

Beyond cationic rearrangements like the Beckmann, radical and anionic rearrangements have emerged as powerful tools for D-ring expansion in steroid synthesis. arkat-usa.orgmdpi.com These methods often involve the generation of a reactive intermediate, such as a radical or an anion, which then triggers a ring-expanding rearrangement.

One notable radical rearrangement approach involves the reaction of a 16-dehydropregnenolone (B108158) derivative with dimethylsulfoxide methylide to form a cyclopropylketone. mdpi.com This intermediate can then be converted to a hydrazone, and subsequent treatment with mercury(II) oxide and sodium borohydride (B1222165) generates an alkoxycarbinyl radical. This radical undergoes cleavage of the 16,17-bond, leading to the formation of a six-membered D-ring. mdpi.com

Anionic rearrangements have also been successfully employed. For instance, steroidal 11,20-diketones with a cyclopropane (B1198618) ring fused at C-13 and C-17 can rearrange under alkaline conditions to yield D-homoandrostanes. researchgate.net These radical and anionic approaches provide alternative synthetic routes that can offer different selectivities and may be advantageous for specific steroid substrates. mdpi.comsemanticscholar.org

Other Established and Emerging Synthetic Routes to D-Homo-Steroids

While rearrangements are a major strategy, other synthetic routes to D-homo-steroids have been developed. These include:

Tiffeneau Rearrangement : A classical method that involves the rearrangement of 17-aminomethyl-17-hydroxysteroids to produce regioisomeric D-homosteroidal ketones. arkat-usa.org Efforts have been made to improve the selectivity of this reaction. arkat-usa.org

Fragmentation-Cyclization Strategies : These methods involve the cleavage of the D-ring followed by a subsequent ring-closing reaction to form the expanded six-membered ring. arkat-usa.org

Total Synthesis : In some cases, the entire D-homo-steroid skeleton is constructed from simpler starting materials, offering maximum flexibility in molecular design. arkat-usa.org

Nazarov Cyclization : An acid-catalyzed cyclization of dienones that has been applied to the synthesis of D-annulated pentacyclic steroids. researchgate.netmdpi.com This method can proceed with high regioselectivity. mdpi.com

Photochemical Methods : Photolysis of certain steroid derivatives, such as thiohydroxamates, can generate carbon radicals that rearrange to form D-ring expanded and aromatized products. rsc.org

Enzyme-Catalyzed Rearrangements : Cytochrome P450 enzymes have been shown to catalyze ring expansion reactions in certain steroid substrates, suggesting a potential for biocatalytic approaches. nih.gov

Precursors and Starting Materials in the Synthesis of Triamcinolone (B434) D-Homoanalogs

The synthesis of D-homoanalogs of triamcinolone typically begins with readily available steroid precursors. A common and versatile starting material is 16-dehydropregnenolone acetate (B1210297) (16-DPA) . mdpi.commdpi.com This compound serves as a key building block for the elaboration of the D-ring and the introduction of the necessary functionalities.

Another important precursor is tigogenin , a steroidal sapogenin that can be transformed into various D-homoandrostane derivatives. researchgate.net Progesterone and its derivatives have also been utilized as starting points for the synthesis of A-homopregnanes, demonstrating the adaptability of different steroid skeletons for ring expansion reactions. semanticscholar.org

Chemo- and Regioselectivity Considerations in D-Homoanalog Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the multi-step synthesis of complex molecules like triamcinolone D-homoanalogs.

Chemoselectivity , the ability to react with one functional group in the presence of others, is crucial when dealing with steroids that often possess multiple reactive sites. nih.govnih.gov For example, in a molecule with several carbonyl groups, a reagent must be chosen that selectively reacts at the desired position, such as the C-17 ketone for D-ring expansion, while leaving other carbonyls untouched. nih.gov This often requires the use of protecting groups for more reactive functionalities. nih.gov

Regioselectivity , the control of the position of a chemical reaction, is particularly important in ring expansion reactions. d-nb.inforsc.org In the Beckmann rearrangement of a 17-keto steroid oxime, for instance, there are two possible migration pathways for the adjacent carbon atoms. Controlling which carbon migrates is essential for obtaining the desired D-homo lactam isomer. d-nb.info The regiochemical outcome can be influenced by the stereochemistry of the oxime (syn or anti) and the reaction conditions. niscpr.res.in Similarly, in Nazarov cyclizations, the regioselectivity of the cyclization can be directed by the substituents on the dienone system. mdpi.com

Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses

The synthesis of a specific stereoisomer of a D-homoanalog of triamcinolone requires rigorous control over the stereochemistry at each step where a new chiral center is formed. numberanalytics.comnumberanalytics.com Since triamcinolone itself is a stereochemically complex molecule, any modification, such as D-ring expansion, must be conducted in a way that either preserves the existing stereocenters or creates new ones with the desired configuration.

Diastereoselectivity , the preferential formation of one diastereomer over another, is a key consideration. scribd.com In reactions that generate a new chiral center in a molecule that is already chiral, the existing stereocenters can influence the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselectivity. scribd.com For example, the approach of a reagent to a carbonyl group can be sterically hindered by nearby substituents, leading to the preferential formation of one diastereomeric alcohol. scribd.com

In cases where substrate control is not sufficient, chiral auxiliaries or chiral catalysts can be employed to induce the desired stereochemistry. numberanalytics.comnumberanalytics.com These methods create a chiral environment around the reacting molecule, favoring the formation of one stereoisomer over the other. numberanalytics.com The ultimate goal is to achieve a high degree of stereochemical purity in the final D-homoanalog product, as different stereoisomers can have vastly different biological activities.

Derivatization Strategies for Structural Variation within the D-Homoanalog Scaffold

Once the D-homoanalog scaffold is synthesized, further structural diversity can be introduced through various derivatization strategies. These modifications aim to fine-tune the biological activity and physicochemical properties of the parent compound.

One common strategy involves the modification of existing functional groups. For example, hydroxyl groups present on the D-homoanalog scaffold can be esterified or etherified to alter polarity and pharmacokinetic properties. The 21-hydroxyl group, in particular, is a frequent site for such modifications in corticosteroids.

Another approach is the introduction of new functional groups at various positions on the steroid nucleus. This can be achieved through a variety of chemical reactions. For instance, the introduction of a chlorine atom at the 17-position of a D-homo steroid has been reported, leading to D-homo-17-chloro-16(17)ene steroids. google.com

Furthermore, modifications can be made to other rings of the steroid. For example, the synthesis of an A-homo lactam D-homo lactone androstane (B1237026) derivative from dehydroepiandrosterone (B1670201) demonstrates the potential for multiple ring expansions and heteroatom introductions to create novel structures with unique biological profiles. nih.gov

The development of "hybrid" molecules, where the D-homo steroid scaffold is combined with other chemical entities, represents another avenue for derivatization. arkat-usa.org This can lead to compounds with novel or enhanced activities.

The following table outlines some derivatization strategies for creating structural variations within the D-homoanalog scaffold.

Derivatization StrategyExample ModificationPotential OutcomeReference
Modification of existing functional groupsEsterification of hydroxyl groupsAltered polarity and pharmacokineticsN/A
Introduction of new functional groupsChlorination at C-17Creation of D-homo-17-chloro-16(17)ene steroids google.com
Multiple ring modificationsFormation of A-homo lactam and D-homo lactoneNovel structures with unique biological activities nih.gov
Creation of hybrid moleculesCombination with other chemical entitiesCompounds with novel or enhanced activities arkat-usa.org

Theoretical and Computational Studies of D Homoanalog of Triamcinolone

Molecular Modeling and Advanced Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.gov For the D-homoanalog of triamcinolone (B434), a primary goal of molecular modeling is to perform a detailed conformational analysis to understand its shape, flexibility, and the spatial arrangement of its functional groups. The expansion of the D-ring introduces greater conformational flexibility compared to the parent compound, which can be critical for its biological function.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov This can be achieved through computational methods that systematically or stochastically explore the potential energy surface of the molecule. The resulting conformations reveal the preferred three-dimensional structures that the D-homoanalog of triamcinolone is likely to adopt. Molecular modeling studies on other cyclic molecules, such as cyclohexanes, demonstrate that substituent positions (axial vs. equatorial) drastically affect molecular stability due to steric interactions. sapub.org A similar analysis for the expanded D-ring in the triamcinolone analog would be crucial to predict its most stable form. While specific published conformational analyses for the this compound are not widely available, the established methodologies provide a clear framework for such an investigation. Advanced techniques often use force fields like CHARMM36m or GAFF2 in molecular dynamics simulations to map the free energy landscape associated with key dihedral angles. nih.gov

Interactive Table: Hypothetical Conformational Analysis Data

This table illustrates the type of data a conformational analysis would yield for the key dihedral angles within the modified D-ring of the this compound, identifying the most populated and energetically favorable conformations.

ConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)Population (%)
Chair 1-55.254.80.0075.3
Chair 253.9-55.10.8520.1
Twist-Boat-30.531.25.504.6

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) are widely employed to calculate a variety of molecular properties that govern how the this compound will interact with other molecules, including biological receptors. mdpi.commdpi.com

By solving approximations of the Schrödinger equation, these calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, highlighting regions for electrophilic and nucleophilic attack and predicting sites for hydrogen bonding. mdpi.com

Atomic Charges and Bond Orders: These calculations provide insight into the charge distribution across the atoms and the strength of the covalent bonds within the molecule. mdpi.com

For the this compound, quantum chemical calculations could predict how the D-ring expansion affects the electronic environment of the entire steroid nucleus, potentially influencing its binding affinity and reactivity.

Interactive Table: Predicted Electronic Properties from a Hypothetical DFT Calculation

This table shows representative data that would be generated from a quantum chemical calculation on the this compound, using a method like B3LYP/6-311G(d,p). mdpi.com

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.85eVElectron-donating capability
LUMO Energy-1.23eVElectron-accepting capability
HOMO-LUMO Gap5.62eVChemical stability and reactivity
Dipole Moment3.45DebyeMolecular polarity
Min. Electrostatic Potential-35.8kcal/molSite for electrophilic attack (e.g., near oxygen atoms)
Max. Electrostatic Potential25.1kcal/molSite for nucleophilic attack

Molecular Dynamics Simulations for Ligand Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For the this compound, MD simulations can provide critical insights into its dynamic behavior, flexibility, and interactions with its environment, such as water molecules in a biological system. mdpi.comnih.gov

In a typical MD simulation, the molecule is placed in a simulated box of solvent (usually water), and the forces on each atom are calculated using a classical force field (e.g., AMBER, GROMOS). mdpi.com Newton's equations of motion are then solved iteratively to track the trajectory of every atom over a set period, often nanoseconds to microseconds.

This approach allows for the investigation of:

Conformational Flexibility: MD simulations can reveal how the steroid structure, particularly the modified D-ring, flexes and changes shape over time.

Solvation and Hydration Shell: Simulations can characterize the structure and dynamics of water molecules surrounding the steroid, identifying key hydrogen bonding patterns that stabilize the molecule in an aqueous environment.

These simulations bridge the gap between static molecular models and the dynamic reality of molecules in solution, providing a more realistic picture of the D-homoanalog's behavior before it reaches its biological target.

Interactive Table: Hypothetical Molecular Dynamics Simulation Parameters

This table outlines a typical setup for an MD simulation of the this compound in a water box.

ParameterValue/SettingPurpose
Simulation SoftwareGROMACS / AMBEREngine to perform the simulation mdpi.com
Force FieldAMBER03 / GROMOS96Defines the potential energy function for the system mdpi.com
Solvent ModelTIP3P WaterExplicit representation of the aqueous environment
System Size~50,000 atomsIncludes the ligand, water, and counter-ions
Simulation Time500 nsDuration to observe significant conformational dynamics mdpi.com
Temperature310 K (37 °C)Simulates human body temperature
Pressure1 barSimulates atmospheric pressure

In Silico Screening and Virtual Ligand Design Principles for Steroid Analogs

In silico screening, or virtual screening, uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org This knowledge-driven approach can be either ligand-based or structure-based. nih.gov For steroid analogs, these principles are invaluable for designing new compounds with enhanced potency or selectivity.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules has been identified. Models are built based on the common features (a pharmacophore) of these active molecules. The this compound could serve as a template to search for other compounds with similar size, shape, and electronic features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target receptor (e.g., the glucocorticoid receptor) is known, SBVS can be used. This involves docking candidate molecules into the receptor's binding site to predict their binding affinity and orientation. nih.govmdpi.com

The this compound can serve as a scaffold in virtual ligand design. By computationally modifying its structure (e.g., adding or removing functional groups) and evaluating the effect of these changes on key drug-like properties (e.g., solubility, binding affinity), researchers can rationally design new analogs. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. semanticscholar.org

Interactive Table: Key Descriptors for Virtual Screening of Steroid Analogs

This table lists important molecular properties that would be calculated and used as filters during an in silico screening campaign based on the this compound scaffold.

DescriptorTypical Range for Oral DrugsRelevance in Drug Design
Molecular Weight (MW)< 500Affects absorption and diffusion
LogP (Octanol-Water Partition)< 5Measures lipophilicity, affects membrane permeability
Hydrogen Bond Donors< 5Influences solubility and binding
Hydrogen Bond Acceptors< 10Influences solubility and binding
Polar Surface Area (PSA)< 140 ŲPredicts transport properties across membranes
Number of Rotatable Bonds< 10Relates to conformational flexibility and binding entropy

Prediction of Molecular Interactions with Biological Macromolecules via Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a ligand for a specific biological target. semanticscholar.orgmdpi.com

For the this compound, the primary target would likely be the glucocorticoid receptor. A docking study would involve:

Preparation of Structures: Obtaining or modeling the 3D structure of the ligand (this compound) and the receptor. The binding site on the receptor must be identified. mdpi.com

Docking Simulation: Using a program like AutoDock or Glide, the ligand is placed in numerous possible conformations and orientations within the binding site. mdpi.com

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor.

While docking studies have been performed for triamcinolone acetonide researchgate.net, a similar study on its D-homoanalog would be crucial to understand how the enlarged D-ring alters the interaction pattern within the receptor's binding pocket. This could explain differences in potency and selectivity compared to the parent drug.

Interactive Table: Hypothetical Docking Results for this compound

This table presents hypothetical results from a docking study of the this compound into the ligand-binding domain of the glucocorticoid receptor.

ParameterResultInterpretation
Binding Energy (Score)-9.8 kcal/molA strong predicted binding affinity
Interacting ResiduesGln570, Arg611, Asn564, Gln642, Thr739Amino acids forming key contacts with the ligand
Hydrogen Bonds Formed3Specific electrostatic interactions stabilizing the complex
- with Gln5702.8 ÅStrong hydrogen bond with the C17 hydroxyl group
- with Arg6113.1 ÅInteraction with the C11 hydroxyl group
- with Asn5643.0 ÅInteraction with the C21 hydroxyl group
Hydrophobic ContactsLeu566, Met604, Cys736Van der Waals interactions with the steroid backbone

Biochemical Interaction Mechanisms and Molecular Recognition in Vitro Focus

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies (In Vitro Systems)

The initiation of glucocorticoid action is the binding of the steroid ligand to the ligand-binding domain (LBD) of the GR, which resides primarily in the cytoplasm in an inactive state. nih.govnih.gov The affinity and selectivity of this binding are crucial determinants of a compound's potency. Synthetic glucocorticoids, such as triamcinolone (B434) and its derivatives, are designed to have high affinity for the GR. nih.gov

In vitro competitive binding assays are typically used to determine the relative binding affinity (RBA) of a ligand for the GR, often using a radiolabeled standard like dexamethasone (B1670325). While specific RBA data for the D-Homoanalog of Triamcinolone is not available in the cited literature, the structural modification of the D-ring—expanding it from a five-membered to a six-membered ring—would significantly alter its fit within the GR's ligand-binding pocket, thereby affecting its binding affinity. The precise impact, whether an increase or decrease in affinity compared to triamcinolone, would require direct experimental evaluation.

Table 1: Illustrative Relative Binding Affinities of Various Steroids for the Glucocorticoid Receptor This table presents conceptual data for well-known steroids to illustrate the principle of binding affinity. Data for the this compound is not available and is therefore not included.

CompoundRelative Binding Affinity (RBA) vs. Dexamethasone
Dexamethasone100
Triamcinolone Acetonide104
Cortisol10
Aldosterone2

Elucidation of Molecular Recognition Elements at the Ligand-Binding Domain of GR

The ligand-binding domain of the GR forms a hydrophobic pocket composed of approximately 11 α-helices and four β-strands, creating a three-layer sandwich structure. frontiersin.org X-ray crystallography studies of the GR LBD complexed with ligands like dexamethasone and triamcinolone acetonide have revealed the specific amino acid residues that form critical contacts with the steroid. nih.govfrontiersin.orgresearchgate.net

Conformational Changes and Allosteric Modulation of GR Induced by D-Homoanalog Binding (In Vitro)

Ligand binding is not a simple lock-and-key event; it is a dynamic process that induces significant conformational changes in the GR, an example of allosteric modulation. nih.govresearchgate.net Upon agonist binding, the LBD undergoes a structural rearrangement. A critical event is the repositioning of the C-terminal helix, known as helix 12 or the activation function 2 (AF-2) domain. frontiersin.org This movement creates a stable surface that is recognized by co-regulator proteins. frontiersin.orgnih.gov

Different ligands can induce distinct conformational states, leading to varied biological responses. nih.gov For example, full agonists like dexamethasone and triamcinolone stabilize a conformation that is optimal for co-activator binding. nih.gov The structural alteration in the this compound would likely modulate the precise conformational change it induces upon binding. This could potentially alter the stability of the AF-2 domain's active state, leading to a different profile of co-regulator recruitment and, consequently, a unique pattern of gene regulation compared to the parent triamcinolone.

Investigation of Glucocorticoid Receptor Translocation and Co-Regulator Interactions (Molecular Level)

In its unbound state, the GR is part of a large multiprotein complex in the cytoplasm, which includes heat shock proteins (HSPs) that keep it in an inactive but ligand-receptive state. researchgate.net The conformational change induced by ligand binding leads to the dissociation of these chaperone proteins. nih.gov This unmasks nuclear localization signals within the GR, prompting the translocation of the GR-ligand complex from the cytoplasm into the nucleus. nih.govresearchgate.net

Once in the nucleus, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov The ligand-induced conformation of the AF-2 domain, along with the N-terminal AF-1 domain, serves as a docking site for co-regulator proteins. nih.gov These co-regulators (either co-activators or co-repressors) are essential for mediating the transcriptional effects of the GR by modifying chromatin structure and interacting with the general transcription machinery. nih.gov The specific conformation induced by the this compound would influence which co-regulators are recruited, thereby defining its specific transcriptional activity at a molecular level.

Comparative Biochemical Activities with Natural Glucocorticoids and Parent Triamcinolone in Isolated Systems

The biochemical activity of a synthetic glucocorticoid is often compared to the endogenous glucocorticoid, cortisol, and its parent compound. These comparisons typically involve assessing receptor binding affinity and the ability to induce transcription of a reporter gene in an in vitro cell system. Triamcinolone, for example, exhibits significantly higher anti-inflammatory potency and binding affinity than cortisol. nih.gov

The D-homo modification is a significant structural change. Such modifications can drastically alter biological activity. Without direct experimental data from isolated systems (e.g., purified receptor binding assays or cell-based transcriptional assays), the biochemical activity of the this compound relative to triamcinolone or natural glucocorticoids remains speculative. It could exhibit enhanced, reduced, or qualitatively different activity depending on how the modified structure interacts with the GR and downstream molecular machinery.

Table 2: Conceptual Comparison of Glucocorticoid Properties This table provides a general comparison of well-characterized glucocorticoids. Specific experimental data for the this compound is not available.

FeatureCortisol (Natural)Triamcinolone (Synthetic)
Receptor Binding AffinityBaselineHigher than Cortisol
Anti-inflammatory PotencyBaseline~5 times Cortisol
Primary MechanismGR ActivationGR Activation

Structure Activity Relationship Sar Investigations of D Homoanalogs of Triamcinolone

Correlating D-Ring Expansion with Modulated Biochemical Activity Profiles (In Vitro)

The expansion of the D-ring in triamcinolone (B434) to form a D-homoanalog fundamentally alters the geometry of the C/D ring junction and the spatial orientation of substituents at the C-16 and C-17 positions. In vitro studies are crucial to understanding how these structural changes translate into altered biochemical activity. The primary interaction for glucocorticoids is with the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of these hormones. nih.gov

Expansion of the D-ring is expected to impact the binding affinity for the GR and the subsequent transcriptional activation or repression of target genes. The rigidity and conformation of the steroid nucleus are critical for optimal binding within the ligand-binding pocket (LBP) of the GR. While specific in vitro data for D-homoanalogs of triamcinolone are not extensively reported in publicly available literature, general principles of steroid-receptor interactions suggest that the increased size of the D-ring could lead to steric clashes with amino acid residues in the LBP, potentially reducing binding affinity. Conversely, the altered conformation might allow for novel, favorable interactions that could enhance or modify the activity profile. For instance, a study on D-ring modified steroids as aromatase inhibitors concluded that the D-ring structure is critical for binding to the active site. nih.gov

Table 1: Hypothetical In Vitro Glucocorticoid Activity of D-Homo-Triamcinolone Analogs

CompoundD-Ring ModificationRelative Binding Affinity (RBA) for GR (Hypothetical)In Vitro Anti-inflammatory Potency (IC50, Hypothetical)
Triamcinolone5-membered1001.0 nM
D-Homo-Triamcinolone6-membered605.0 nM
17α-hydroxy-D-Homo-Triamcinolone6-membered with C17α-OH753.5 nM
16α-methyl-D-Homo-Triamcinolone6-membered with C16α-CH3408.0 nM

This table is illustrative and presents hypothetical data based on established SAR principles for glucocorticoids. The values are intended to demonstrate potential trends resulting from D-ring expansion and substitution.

Impact of Specific Functional Group Modifications on Receptor Binding and Activation

The functional groups on the triamcinolone molecule are key determinants of its high potency. The 9α-fluoro group and the 16α-hydroxyl group are particularly important. uomustansiriyah.edu.iq In a D-homoanalog, the spatial arrangement of these and other functional groups would be altered, leading to different interactions with the GR.

For example, the 16α-hydroxyl group of triamcinolone is known to reduce mineralocorticoid activity. The change in its position and orientation in a D-homoanalog could affect this selectivity. Furthermore, modifications to the C-17 side chain, which is crucial for GR binding and activation, would be significantly impacted by the expanded D-ring. The larger and more flexible six-membered ring could accommodate bulkier substituents at C-17, potentially leading to analogs with novel activity profiles. A study on androsterone derivatives showed that modifications to the D-ring were generally less favorable than modifications to the A-ring in terms of inhibitory activity on 17β-hydroxysteroid dehydrogenase type 3. acs.org

Table 2: Hypothetical Glucocorticoid Receptor Binding and Activation for Modified D-Homo-Triamcinolone Analogs

CompoundModification on D-Homo-Triamcinolone ScaffoldPredicted Receptor Binding Affinity (Ki, nM, Hypothetical)Predicted Transcriptional Activation (EC50, nM, Hypothetical)
D-Homo-Triamcinolone-1525
D-Homo-Triamcinolone Acetonide16α, 17α-acetonide1018
21-acetyl-D-Homo-TriamcinoloneC21-acetate1222
16α-fluoro-D-Homo-TriamcinoloneC16α-F2540

This table presents hypothetical data to illustrate the potential effects of functional group modifications on the D-homo-triamcinolone backbone, based on known glucocorticoid SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for D-Homo-Steroids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For D-homo-steroids, QSAR models could be invaluable in predicting the activity of unsynthesized analogs and in providing insights into the key structural features that govern their interaction with the GR.

A typical QSAR study on D-homo-triamcinolone analogs would involve the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Describing the electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., logP).

Topological descriptors: Based on the 2D connectivity of the atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity (e.g., receptor binding affinity or anti-inflammatory potency). Such models can help to identify which properties are most important for activity and can be used to predict the activity of new, yet-to-be-synthesized D-homoanalogs. Molecular modeling studies on 11β-hydroxysteroid dehydrogenase type 1 inhibitors have successfully used 3D-QSAR to explore structure-activity relationships. nih.gov

Ligand Efficiency, Lipophilic Efficiency, and Other Physiochemical Descriptors in SAR Analysis

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of other properties, such as molecular weight, lipophilicity, and polarity. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the "quality" of a ligand.

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size (typically the number of heavy atoms). It is a measure of the average binding energy per atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE): This metric relates the potency of a ligand to its lipophilicity (logP). A high LLE is desirable as it suggests that the compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

For a series of D-homo-triamcinolone analogs, calculating and comparing their LE and LLE values would be a powerful tool for SAR analysis. It would help to identify analogs that not only have high affinity for the GR but also possess drug-like physicochemical properties.

Table 3: Hypothetical Physicochemical and Efficiency Metrics for D-Homo-Triamcinolone Analogs

CompoundMolecular WeightlogP (Hypothetical)pKi (Hypothetical)Ligand Efficiency (LE) (Hypothetical)Lipophilic Efficiency (LLE) (Hypothetical)
D-Homo-Triamcinolone450.52.87.820.255.02
Analog A480.63.58.100.244.60
Analog B464.52.58.000.265.50
Analog C510.74.27.500.213.30

This table provides a hypothetical illustration of how LE and LLE would be calculated and used to compare different D-homo-triamcinolone analogs. Analog B would be considered the most efficient ligand in this hypothetical series.

Design Principles Derived from SAR Studies for Targeted Biochemical Probe Development

The insights gained from SAR and QSAR studies on D-homoanalogs of triamcinolone can be used to establish a set of design principles for the development of targeted biochemical probes. These probes could be used to further investigate the structure and function of the GR.

Key design principles might include:

Modulating D-ring conformation: The conformation of the six-membered D-ring could be controlled through the introduction of unsaturation or specific substituents to probe different regions of the GR ligand-binding pocket.

Strategic placement of functional groups: The altered geometry of the D-homo scaffold allows for the placement of functional groups in novel spatial arrangements, which could be exploited to achieve selectivity for different receptor subtypes or to introduce reporter groups (e.g., fluorescent tags) without disrupting binding.

Fine-tuning lipophilicity and polarity: By carefully selecting substituents on the D-homo-triamcinolone core, the physicochemical properties of the probes can be optimized for specific applications, such as cell-based assays or in vivo imaging.

Exploiting the expanded scaffold for covalent modification: The D-homo structure might provide a platform for the attachment of reactive groups that can form covalent bonds with specific amino acid residues in the GR, allowing for the development of irreversible inhibitors or affinity labeling agents.

By systematically applying these design principles, it may be possible to develop novel D-homo-triamcinolone-based probes that are valuable tools for advancing our understanding of glucocorticoid receptor biology.

Advanced Analytical Methodologies for D Homoanalog Research

High-Resolution Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, UHPLC, GC)

High-resolution chromatographic techniques are fundamental in the analysis of the D-Homoanalog of Triamcinolone (B434), ensuring the separation of the analog from its parent compound, synthetic precursors, and potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent methods for the analysis of corticosteroids and their analogs. lcms.czjasco-global.com These techniques offer high resolution, sensitivity, and reproducibility. nih.gov For the D-Homoanalog of Triamcinolone, reversed-phase HPLC and UHPLC are typically employed, utilizing C18 or C8 columns. The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol. hitachi-hightech.comnih.gov Gradient elution is frequently preferred to achieve optimal separation of compounds with differing polarities. lcms.cz UHPLC, with its use of smaller particle size columns (typically sub-2 µm), allows for faster analysis times and improved resolution compared to conventional HPLC. jasco-global.comhitachi-hightech.com

Gas Chromatography (GC) can also be utilized, particularly when coupled with mass spectrometry (GC-MS). nih.govclemson.edu However, due to the low volatility and thermal lability of corticosteroids, derivatization is often required to convert the analytes into more volatile and thermally stable compounds. clemson.edu This can be a time-consuming step. clemson.edu

Below is a table summarizing typical chromatographic conditions for the analysis of related corticosteroids, which can be adapted for the this compound.

TechniqueColumnMobile PhaseDetectionKey Advantages
HPLCReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Water or Methanol/Water GradientUV (e.g., 238-254 nm) recentscientific.compharmahealthsciences.netRobust, widely available, suitable for purity and content analysis. nih.gov
UHPLCReversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm) lcms.czAcetonitrile/Water or Methanol/Water Gradient bham.ac.ukUV/PDA, MS/MS bham.ac.ukFaster analysis, higher resolution, increased sensitivity. lcms.czhitachi-hightech.com
GC-MSCapillary Column (e.g., DB-5ms)Helium Carrier GasMass Spectrometry (MS)High separation efficiency and definitive identification. nih.govclemson.edu

Advanced Spectroscopic Methods for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Following separation, advanced spectroscopic methods are essential for the unambiguous structural confirmation of the this compound.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of steroids. rsc.orgiosrjournals.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of protons and carbons within the molecule. mdpi.comomicsonline.org For the this compound, 2D NMR is critical to confirm the expansion of the D-ring and to determine the stereochemistry of the molecule. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to establish through-space proximities of protons, further aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the D-homoanalog and its fragments. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry or Orbitrap mass spectrometry, often coupled with liquid chromatography (LC-HRMS), are employed. maastrichtuniversity.nl The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information, helping to confirm the identity of the D-homoanalog and differentiate it from related structures. dshs-koeln.de

A study on the isolation of new C-nor/D-homo corticosteroids successfully utilized NMR spectroscopic studies and mass spectral analyses for their structural elucidation. nih.gov

Application of Ion Mobility Spectrometry for Isomer Differentiation and Complex Mixture Analysis

Ion Mobility Spectrometry (IMS) , particularly when coupled with mass spectrometry (IMS-MS), has emerged as a valuable technique for the analysis of steroids. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. scienceopen.com This provides an additional dimension of separation, which is particularly useful for differentiating between isomeric and even stereoisomeric steroids that may not be separable by chromatography or mass spectrometry alone. clemson.edubohrium.com

For the this compound, IMS-MS can be instrumental in separating it from other structurally similar isomers. tofwerk.com The collision cross-section (CCS) value, a measure of the ion's size and shape in the gas phase, provides a unique identifying characteristic that can enhance the confidence of compound identification. mdpi.com The coupling of liquid chromatography with ion mobility-mass spectrometry (LC-IMS-MS) creates a powerful three-dimensional analytical platform for the comprehensive analysis of complex mixtures containing the D-homoanalog. fit.edunih.gov

The table below highlights the utility of IMS in steroid analysis.

ParameterDescriptionApplication in D-Homoanalog Research
Collision Cross-Section (CCS)A measure of the ion's size and shape in the gas phase. mdpi.comProvides a unique identifier to aid in the confirmation of the D-homoanalog's structure and differentiate it from isomers. clemson.edumdpi.com
Isomer SeparationIMS can resolve isomers with different shapes that may co-elute in chromatography. bohrium.comtofwerk.comSeparation of the D-homoanalog from potential process-related impurities and other steroidal isomers.
Enhanced SelectivityThe addition of the ion mobility dimension improves the selectivity of the overall analytical method. scienceopen.comImproved detection and quantification of the D-homoanalog in complex biological or chemical matrices.

Development and Validation of Analytical Protocols for D-Homoanalog Quantification in Research Matrices

The development and validation of robust analytical protocols are essential for the accurate quantification of the this compound in various research matrices, such as in vitro assays or formulation studies.

The process begins with the development of a suitable analytical method, typically an HPLC or UHPLC-MS/MS method, optimized for the specific matrix. nih.gov Method validation is then performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). recentscientific.comnih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. unesp.brjapsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netunesp.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. unesp.br

The following table provides an example of acceptance criteria for these validation parameters.

Validation ParameterTypical Acceptance Criteria
SpecificityNo interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.999 researchgate.netunesp.br
Accuracy (Recovery)Typically 98-102% for drug substance.
Precision (Relative Standard Deviation, RSD)≤ 2% researchgate.net
RobustnessRSD of results should be within acceptable limits after minor changes to method parameters.

By employing these advanced analytical methodologies, researchers can confidently separate, identify, and quantify the this compound, ensuring the integrity and reliability of their research findings.

Historical Context, Research Applications, and Future Directions for D Homoanalog of Triamcinolone

Historical Milestones in the Study of Steroid Ring Expansions

The journey into the world of modified steroids is a testament to the relentless pursuit of scientific innovation. The mid-20th century witnessed a surge in steroid research, spurred by the discovery of the profound therapeutic effects of cortisone. nih.govdavidmoore.org.uk This era laid the groundwork for synthetic chemists to explore structural modifications of the steroid nucleus, aiming to enhance potency, selectivity, and duration of action.

One of the key areas of exploration has been the expansion of the D-ring of the steroid skeleton. arkat-usa.org Classic synthetic routes to D-homosteroids often involve rearrangement reactions, such as the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids. arkat-usa.org These reactions, while foundational, often presented challenges in terms of regioselectivity, leading to mixtures of isomeric products. arkat-usa.org

A significant advancement in this field came with the development of more controlled and predictable ring expansion methodologies. For instance, the treatment of 12β-hydroxy corticosteroids with reagents like phosphorus pentachloride has been shown to induce a Wagner-Meerwein rearrangement, leading to the formation of C-nor-D-homo corticosteroids. nih.gov This particular rearrangement was observed during the production of betamethasone (B1666872), highlighting how synthetic processes can serendipitously unveil novel molecular architectures. nih.gov

The table below summarizes key historical developments in the synthesis of D-homo steroids:

MilestoneDescriptionKey Researchers/DiscoveriesApproximate Time Period
Early Rearrangement Reactions Initial explorations into steroid ring expansions using methods like the Tiffeneau rearrangement.Tiffeneau and coworkersEarly to mid-20th century
Microbial Transformations Utilization of microorganisms to introduce specific hydroxyl groups, providing precursors for ring expansion reactions.Upjohn Company scientistsMid-20th century nih.govdavidmoore.org.uk
Wagner-Meerwein Rearrangements Discovery of specific acid-catalyzed rearrangements in corticosteroid synthesis leading to D-homo analogs.Fu et al. (in the context of betamethasone synthesis)Late 20th century nih.gov
Regioselective Methodologies Development of more controlled synthetic procedures to improve the yield and purity of specific D-homo steroid isomers.Various academic and industrial research groupsLate 20th to early 21st century nih.gov

These historical endeavors have paved the way for the synthesis of a diverse array of D-homoanalogs, including the D-homoanalog of triamcinolone (B434), providing a platform for investigating the impact of this structural change on biological activity.

Scientific Rationale Driving the Exploration of D-Homoanalogs beyond Traditional Steroids

The primary impetus for synthesizing D-homoanalogs of traditional steroids like triamcinolone lies in the desire to understand the intricate structure-activity relationships that govern their interaction with the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that mediates the diverse physiological and pharmacological effects of glucocorticoids. nih.govnih.gov

The binding of a steroid to the GR's ligand-binding domain (LBD) induces a conformational change in the receptor, which in turn modulates gene expression. nih.gov The precise nature of this conformational change is dictated by the three-dimensional shape and electronic properties of the steroid ligand. By altering the steroid's architecture, for instance, by expanding the D-ring, researchers can probe the geometric and steric constraints of the GR's binding pocket.

Binding Affinity: The altered shape may either enhance or diminish the steroid's affinity for the GR. For example, studies on D-homoestradiol have shown a significantly lower binding affinity for the estrogen receptor compared to its natural counterpart, estradiol. arkat-usa.org This suggests that the geometry of the D-ring is a critical determinant for high-affinity binding.

Receptor Conformation: The D-homoanalog may induce a unique conformational state in the GR upon binding, potentially leading to a different downstream signaling cascade. This could result in a differential regulation of gene expression compared to the parent steroid.

Metabolic Stability: The modified D-ring might be less susceptible to enzymatic degradation, potentially leading to a longer biological half-life.

Potential Research Applications as Biochemical Probes for Receptor Studies (Non-Clinical)

The D-homoanalog of triamcinolone holds significant promise as a non-clinical biochemical probe for elucidating the intricacies of glucocorticoid receptor function. Its unique structural features make it a valuable tool for a variety of in vitro and cellular studies.

As a conformational probe , this analog can be used to investigate how the GR accommodates ligands of different shapes and sizes. By comparing the binding and functional profiles of triamcinolone and its D-homoanalog, researchers can gain insights into the flexibility of the ligand-binding pocket and the specific structural requirements for receptor activation.

Furthermore, the D-homoanalog can be employed in competitive binding assays to characterize the binding of other novel glucocorticoid receptor ligands. Its distinct structure may allow for the identification of allosteric binding sites or reveal subtle differences in the binding modes of various compounds.

Another potential application is in the development of fluorescently labeled probes . By attaching a fluorescent tag to the D-homoanalog, it may be possible to visualize the glucocorticoid receptor within living cells and track its movement and interactions in real-time. This would provide a powerful tool for studying receptor trafficking and dynamics.

The table below outlines potential non-clinical research applications:

Application AreaSpecific UsePotential Insights Gained
Receptor Binding Studies Competitive binding assays against known GR ligands.Characterization of the affinity and specificity of novel compounds.
Structural Biology Co-crystallization with the GR ligand-binding domain.Elucidation of the precise binding mode and induced conformational changes.
Cellular Imaging Development of fluorescently tagged analogs.Real-time visualization of GR localization and trafficking within cells.
Pharmacological Profiling In vitro functional assays (e.g., reporter gene assays).Understanding the impact of D-ring expansion on transcriptional activation or repression.

Unexplored Avenues in the Chemical Biology of D-Homo-Glucocorticoids

The field of D-homo-glucocorticoids remains largely uncharted territory, offering a wealth of opportunities for future research. A significant gap in our current knowledge is the comprehensive biological evaluation of these compounds. While the synthesis of various D-homosteroids has been reported, detailed studies on their interaction with the glucocorticoid receptor and their effects on downstream signaling pathways are scarce.

One of the most intriguing unexplored avenues is the potential for selective glucocorticoid receptor modulation . It is conceivable that the unique conformation induced by a D-homoanalog could lead to a biased signaling profile, where only a subset of glucocorticoid-responsive genes are activated or repressed. Such a "dissociated" steroid could theoretically retain the anti-inflammatory properties of traditional glucocorticoids while minimizing their metabolic side effects.

The synthesis of a broader library of D-homo-glucocorticoids with diverse substitutions on the steroid nucleus is another critical area for exploration. This would allow for a more systematic investigation of structure-activity relationships and could lead to the identification of compounds with optimized properties.

Furthermore, the application of modern computational techniques, such as molecular dynamics simulations , could provide valuable insights into the binding of D-homoanalogs to the glucocorticoid receptor and help predict their biological activity.

Emerging Challenges and Opportunities in Fundamental D-Homoanalog Research

The path forward in D-homoanalog research is not without its challenges. A primary hurdle is the synthetic complexity associated with the regioselective and stereoselective construction of the expanded D-ring. arkat-usa.org Developing efficient and scalable synthetic routes is crucial for making these compounds more accessible for biological studies.

Another challenge lies in the detailed characterization of the pharmacological profile of these analogs. This requires a comprehensive suite of in vitro and cellular assays to assess not only their binding affinity but also their functional effects on gene expression and cellular processes.

Despite these challenges, the opportunities in this field are substantial. The development of novel D-homoanalogs could lead to the discovery of highly selective biochemical probes that would be invaluable for dissecting the complexities of glucocorticoid receptor signaling. These tools could help to unravel the molecular mechanisms underlying both the therapeutic and adverse effects of glucocorticoids.

Moreover, fundamental research into D-homoanalogs could ultimately inspire the design of a new generation of glucocorticoid-based therapeutics with improved efficacy and safety profiles. The exploration of this unique chemical space represents a promising frontier in medicinal chemistry and chemical biology. nih.govnih.gov

Q & A

Q. What are the key structural distinctions between D-Homoanalog of Triamcinolone and its parent compound, and how should these inform experimental design in receptor-binding studies?

  • Methodological Answer : The D-homoanalog features a modified steroidal D-ring structure (expanded from a five- to six-membered ring), which alters spatial conformation and electronic properties compared to triamcinolone. For receptor-binding assays:
  • Use X-ray crystallography or NMR spectroscopy to resolve structural differences .
  • Pair competitive binding assays with glucocorticoid receptor (GR) isoforms to quantify affinity changes. Include triamcinolone as a positive control and dexamethasone as a reference standard.
  • Account for solvent polarity effects on ligand-receptor interactions using molecular dynamics simulations .

Q. Which in vitro models are optimal for initial pharmacological screening of this compound, and what controls are critical to ensure specificity?

  • Methodological Answer :
  • Primary human keratinocytes or lung epithelial cells are suitable for anti-inflammatory profiling due to high GR expression.
  • Include siRNA knockdown of GR to confirm mechanism-specific effects.
  • Use NF-κB/AP-1 reporter assays to measure transcriptional modulation.
  • Control for off-target effects via pan-kinase inhibitors and cytokine challenge validation (e.g., IL-6/IL-8 ELISA) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data for this compound in preclinical models?

  • Methodological Answer :
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. For example, compare plasma half-life (t½) and tissue distribution via radiolabeled tracer studies .
  • Evaluate metabolic stability using liver microsomes or hepatocytes, with LC-MS/MS quantification of metabolites .
  • Cross-validate findings using orthogonal in vivo models (e.g., murine asthma vs. dermatitis) to isolate tissue-specific effects .

Q. What computational strategies best predict the metabolic stability of this compound, and how can these models be experimentally validated?

  • Methodological Answer :
  • Apply density functional theory (DFT) to predict oxidation sites in the D-ring.
  • Validate with UHPLC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations .
  • Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

Q. How can researchers design robust dose-response studies for this compound to account for interspecies variability in glucocorticoid sensitivity?

  • Methodological Answer :
  • Perform allometric scaling based on body surface area across species (e.g., rat, primate).
  • Incorporate GR transcriptional activity assays across species-derived cell lines to adjust for receptor affinity differences.
  • Use Bayesian hierarchical modeling to integrate interspecies PK/PD data and reduce uncertainty in dose extrapolation .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer :
  • Apply four-parameter logistic (4PL) regression to EC50/IC50 calculations.
  • Use bootstrapping (1,000 iterations) to estimate confidence intervals for potency metrics.
  • For non-monotonic responses, employ piecewise regression or Hill-slope asymmetry tests .

Q. How should conflicting data on this compound’s anti-fibrotic effects be reconciled across independent studies?

  • Methodological Answer :
  • Conduct meta-analysis with strict inclusion criteria (e.g., standardized fibrosis scoring, consistent dosing regimens).
  • Perform sensitivity analysis to identify confounding variables (e.g., animal strain, fibrosis induction method).
  • Validate via ex vivo histopathology (Masson’s trichrome staining) and hydroxyproline quantification .

Comparative and Mechanistic Studies

Q. What experimental protocols enable direct comparison of this compound with other synthetic glucocorticoids (e.g., dexamethasone) in transcriptional profiling studies?

  • Methodological Answer :
  • Use RNA-seq with spike-in controls (e.g., ERCC standards) to normalize batch effects.
  • Apply gene set enrichment analysis (GSEA) to identify pathway-specific differences.
  • Validate findings with chromatin immunoprecipitation (ChIP-seq) for GR binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.